Architectural and Functional Profiling of 1-(6-Fluorobenzofuran-2-yl)ethanone in Medicinal Chemistry
Architectural and Functional Profiling of 1-(6-Fluorobenzofuran-2-yl)ethanone in Medicinal Chemistry
Executive Summary
As a Senior Application Scientist, I frequently encounter privileged scaffolds that serve as the backbone for novel therapeutic agents. Among these, the benzofuran ring system is a cornerstone of medicinal chemistry. 1-(6-Fluorobenzofuran-2-yl)ethanone (CAS: 1283721-35-6) represents a highly specialized, fluorinated derivative of 2-acetylbenzofuran[1].
The strategic placement of a fluorine atom at the C6 position of the benzofuran core profoundly alters the molecule's physicochemical landscape. Fluorine's high electronegativity and small van der Waals radius enhance the scaffold's metabolic stability (by blocking cytochrome P450-mediated oxidation at the C6 position) and increase lipophilicity, thereby improving cellular permeability[2]. Furthermore, the C2-acetyl group serves as a versatile synthetic handle, enabling downstream derivatization into chalcones, pyrazoles, and thiazoles—classes of compounds renowned for their antimicrobial, anti-inflammatory, and anticancer properties[3][4].
This technical guide deconstructs the structural properties, mechanistic synthesis, and downstream applications of 1-(6-Fluorobenzofuran-2-yl)ethanone, providing a self-validating framework for researchers and drug development professionals.
Structural and Physicochemical Profiling
Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological assays. The quantitative data for 1-(6-Fluorobenzofuran-2-yl)ethanone is summarized below[1].
| Property | Value / Description | Impact on Drug Design |
| IUPAC Name | 1-(6-Fluorobenzofuran-2-yl)ethanone | Defines the exact regiochemistry of the F and acetyl groups. |
| CAS Number | 1283721-35-6 | Primary identifier for inventory and literature retrieval. |
| Molecular Formula | C10H7FO2 | Dictates stoichiometric calculations in synthesis. |
| Molecular Weight | 178.16 g/mol | Low MW allows for extensive derivatization without violating Lipinski's Rule of 5. |
| Exact Mass | 178.0430 g/mol | Crucial for High-Resolution Mass Spectrometry (HRMS) validation. |
| XLogP3 (Est.) | ~2.4 | Optimal lipophilicity for passive membrane permeation. |
| Hydrogen Bond Donors | 0 | Enhances oral bioavailability potential. |
| Hydrogen Bond Acceptors | 2 (Ether oxygen, Carbonyl oxygen) | Facilitates target protein binding (e.g., kinase hinge regions). |
Mechanistic Synthesis: The Rap-Stoermer Workflow
The most robust and scalable method for synthesizing 2-acetylbenzofurans is the Rap-Stoermer condensation . This approach utilizes a substituted salicylaldehyde and an α-haloketone. To synthesize 1-(6-Fluorobenzofuran-2-yl)ethanone, the requisite starting materials are 4-fluoro-2-hydroxybenzaldehyde (4-fluorosalicylaldehyde) and chloroacetone[3].
Causality of the Reaction Design
-
Base Selection (K2CO3): A mild, heterogeneous base like anhydrous potassium carbonate is selected to selectively deprotonate the phenolic hydroxyl group without causing the aldol self-condensation of chloroacetone.
-
Solvent (Acetone or DMF): Polar aprotic solvents accelerate the bimolecular nucleophilic substitution (
) by leaving the phenolate anion relatively unsolvated and highly reactive. -
Intramolecular Cyclization: Following the initial
etherification, the basic conditions catalyze an intramolecular aldol-type condensation between the aldehyde carbon and the active methylene group of the newly attached ether, followed by spontaneous dehydration to yield the aromatic benzofuran system.
Fig 1. Rap-Stoermer synthesis mechanism for 1-(6-fluorobenzofuran-2-yl)ethanone.
Step-by-Step Experimental Protocol (Self-Validating System)
This protocol is designed with built-in analytical checkpoints to ensure high fidelity and yield[3].
-
Initiation: Charge a flame-dried 500 mL round-bottom flask with 4-fluoro-2-hydroxybenzaldehyde (1.0 eq, ~25 mmol), anhydrous
(1.5 eq, ~37.5 mmol), and dry acetone (100 mL). -
Activation: Stir the suspension at room temperature for 1 hour.
-
Validation Check: The solution should deepen in color (typically yellow/orange), indicating the successful formation of the phenolate anion.
-
-
Alkylation: Cool the reaction mixture to 0–5 °C using an ice bath. Add chloroacetone (1.1 eq, ~27.5 mmol) dropwise over 15 minutes to control the exothermic
reaction and prevent polyalkylation. -
Cyclization: Remove the ice bath and reflux the mixture (approx. 56 °C) for 6–8 hours.
-
Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The disappearance of the starting material (
~0.4) and the emergence of a new, UV-active non-polar spot ( ~0.6) confirms conversion.
-
-
Workup: Cool the mixture to room temperature, filter off the inorganic salts (
and unreacted ), and concentrate the filtrate under reduced pressure. -
Purification: Quench the residue with ice-cold distilled water to precipitate the crude product. Filter the solid, wash with cold water, and recrystallize from hot ethanol.
-
Validation Check: The final product should present as a crystalline solid. Melting point analysis should yield a sharp, narrow range, confirming purity.
-
Downstream Derivatization & Drug Discovery Applications
The true value of 1-(6-Fluorobenzofuran-2-yl)ethanone lies in its capacity to act as a pluripotent precursor. The acetyl group is highly reactive toward electrophiles and nucleophiles, enabling the generation of diverse chemical libraries.
A. Synthesis of Benzofuran-Chalcone Hybrids
Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized via the Claisen-Schmidt condensation of the 2-acetyl group with various substituted aromatic aldehydes in the presence of a strong base (e.g., NaOH or KOH in ethanol)[3]. These fluorinated benzofuran-chalcone hybrids demonstrate significant antimicrobial activity against multidrug-resistant pathogens (e.g., S. aureus, K. pneumoniae) by disrupting bacterial cell wall synthesis and generating reactive oxygen species (ROS)[2][3].
B. Synthesis of Pyrazoline and Thiazole Scaffolds
The chalcone intermediates can be further cyclized. Treatment of the chalcones with thiosemicarbazide under basic reflux yields pyrazoline-1-carbothioamides, which possess potent antifungal and antibacterial properties[4]. Alternatively, the direct
Fig 2. Downstream derivatization of the fluorinated benzofuran core into bioactive scaffolds.
Analytical Validation (Self-Validating System)
To ensure scientific integrity, synthesized 1-(6-Fluorobenzofuran-2-yl)ethanone must be rigorously characterized. Based on structural analogs and spectroscopic principles[2][3], a successful synthesis will yield the following analytical signatures:
-
FT-IR Spectroscopy: A strong, sharp absorption band around 1670–1680 cm⁻¹ confirms the presence of the conjugated carbonyl (
) group. A peak near 1540–1580 cm⁻¹ indicates the aromatic stretch, while the stretch will appear distinctly in the 1100–1250 cm⁻¹ region. -
¹H NMR (400 MHz, CDCl₃):
-
A sharp singlet at ~2.60 ppm (3H) corresponding to the methyl protons of the acetyl group.
-
A distinct singlet at ~7.40–7.50 ppm (1H) representing the isolated furan ring proton at the C3 position.
-
Multiplets in the 7.00–7.80 ppm range corresponding to the fluorine-coupled aromatic protons (C4, C5, C7). The coupling constants (
) will be critical here; ortho-fluorine coupling is typically large (~8-10 Hz).
-
-
Mass Spectrometry (ESI-MS): The mass spectrum must show a molecular ion peak
at m/z 179.05 and an adduct at m/z 201.03 , confirming the exact mass of the synthesized construct.
References
-
Mattioli 1885 - Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Available at:[Link]
-
Arab Journal of Chemistry - Synthesis and antimicrobial activity of some imidazothiazole derivatives of benzofuran. Available at:[Link]
-
MDPI - New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Available at:[Link]
-
PubMed - Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles. Available at: [Link]
-
International Journal of Pharmaceutical Sciences - Synthesis and Antioxidant Study Of 4-(1-Benzofuran-2-Yl)-1,3-Thiazole-2-Amine and its Derivatives. Available at:[Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. mattioli1885journals.com [mattioli1885journals.com]
- 4. Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of some imidazothiazole derivatives of benzofuran - Arabian Journal of Chemistry [arabjchem.org]
- 6. ijpsjournal.com [ijpsjournal.com]
